molecular formula C9H6F3NO5 B1468365 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester CAS No. 946121-36-4

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester

Cat. No. B1468365
CAS RN: 946121-36-4
M. Wt: 265.14 g/mol
InChI Key: KQUIYCNGTXWNKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include a benzoic acid core, with hydroxy, nitro, and trifluoromethyl substituents, and a methyl ester group .

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on the specific application and the biological or chemical systems it interacts with .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This would require detailed studies and experimentation .

properties

IUPAC Name

methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUIYCNGTXWNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester

Synthesis routes and methods

Procedure details

65% aq. nitric acid solution (1.76 mL, 39 mmol) and fuming nitric acid (3.25 mL, 78 mmol) were added at −10° C. to a solution of 4-hydroxy-3-trifluoromethyl-benzoic acid methyl ester (4.31 g, 19.6 mmol) in acetic acid (54 mL). The ice bath was removed and the solution was stirred at room temperature for 5 h, then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated to afford 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester (5.16 g, 99%). Orange solid, MS (ISP)=263.9 (M−H)−.
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
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4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester

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